molecular formula C17H13BrN2O4 B12207808 Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate

Cat. No.: B12207808
M. Wt: 389.2 g/mol
InChI Key: KCTBURZNPVZGAN-UHFFFAOYSA-N
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Description

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate is a synthetic quinoline derivative characterized by a 2-methyl group, a 6-carboxylate ester, and a 4-position substituted with a 5-bromofuran-2-carbonylamino moiety. This structure combines a quinoline core—a scaffold known for diverse pharmacological activities—with a brominated furan group, which may enhance electron-deficient properties and influence biological interactions .

Properties

Molecular Formula

C17H13BrN2O4

Molecular Weight

389.2 g/mol

IUPAC Name

methyl 4-[(5-bromofuran-2-carbonyl)amino]-2-methylquinoline-6-carboxylate

InChI

InChI=1S/C17H13BrN2O4/c1-9-7-13(20-16(21)14-5-6-15(18)24-14)11-8-10(17(22)23-2)3-4-12(11)19-9/h3-8H,1-2H3,(H,19,20,21)

InChI Key

KCTBURZNPVZGAN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)C(=O)OC)NC(=O)C3=CC=C(O3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Bromofuran Moiety: The bromofuran moiety can be introduced via a bromination reaction of furan, followed by a Friedel-Crafts acylation to attach the carbonyl group.

    Coupling of the Quinoline and Bromofuran Units: The final step involves coupling the quinoline core with the bromofuran moiety through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the furan ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinoline N-oxides, while substitution reactions can yield a variety of functionalized quinoline derivatives.

Scientific Research Applications

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The bromofuran moiety can participate in π-π interactions with aromatic residues in proteins, while the quinoline core can intercalate into DNA, disrupting its function.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Position and Halogen Effects

Methyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate (CAS 488861-00-3)
  • Structure : Features a 4-bromophenyl group at C2 and a methyl group at C5.
  • Molecular Formula: C₁₈H₁₄BrNO₂ (MW 356.21).
  • Comparison: Unlike the target compound’s bromofuran carboxamide at C4, this analogue has a bromophenyl group at C2. The phenyl ring may enhance hydrophobicity, while the absence of a carbonylamino group could reduce hydrogen-bonding capacity.
6-Chloro-2-(5-methyl-2-furyl)quinoline-4-carboxylic Acid (CAS 1044921-12-1)
  • Structure : Contains a 5-methylfuran at C2 and a chlorine atom at C6.
  • Molecular Formula: C₁₅H₁₀ClNO₃ (MW 299.70).
  • Comparison: The C6 chlorine substituent and free carboxylic acid (vs. The methylfuran at C2 lacks the bromine atom present in the target’s C4 substituent, which may diminish electrophilic reactivity .
6-Bromo-2-(5-methylthiophen-2-yl)quinoline-4-carboxylic Acid (CAS 350998-05-9)
  • Structure : Substituted with a 5-methylthiophene at C2 and bromine at C6.
  • Molecular Formula: C₁₅H₁₀BrNO₂S (MW 364.22).
  • Comparison : The thiophene group (vs. furan) introduces sulfur, which may alter electronic properties and metabolic stability. The bromine at C6 (vs. C4 in the target) could influence steric interactions with biological targets .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives
  • Synthetic Implications : Esterification methods, such as those employing methyl iodide and potassium carbonate , are critical for modulating solubility and prodrug design.
Brominated Heterocycles
  • The 5-bromofuran in the target compound introduces both steric bulk and electron-withdrawing effects, which may enhance binding to enzymes like P-glycoprotein (P-gp) compared to non-halogenated or methyl-substituted furans .

Biological Activity

Methyl 4-{[(5-bromofuran-2-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate (CAS Number: 874207-15-5) is a synthetic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound consists of a quinoline core substituted with a bromofuran moiety, contributing to its unique biological profile. The molecular formula is C21H17BrN2O5C_{21}H_{17}BrN_{2}O_{5}, with a molecular weight of 432.27 g/mol. The presence of the bromine atom in the furan ring enhances its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest potent activity, particularly against Staphylococcus aureus and Escherichia coli .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Studies demonstrate that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). Mechanistic investigations reveal that it activates caspase pathways, leading to programmed cell death.

Case Study: Apoptosis Induction in HeLa Cells

In a controlled study, HeLa cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptotic markers, including:

  • Increased expression of pro-apoptotic proteins (Bax)
  • Decreased expression of anti-apoptotic proteins (Bcl-2)

The IC50 value for HeLa cells was determined to be approximately 12 µM.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in animal models. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : The bromofuran moiety is believed to contribute to ROS generation, which plays a role in inducing apoptosis in cancer cells.
  • Cytokine Modulation : The compound modulates the immune response by affecting cytokine production, thus exhibiting anti-inflammatory properties.

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